molecular formula C25H23N3O4S2 B2664857 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 941000-05-1

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B2664857
CAS No.: 941000-05-1
M. Wt: 493.6
InChI Key: YDTOPSBVNZMCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C25H23N3O4S2
  • Molecular Weight : 493.6 g/mol
  • CAS Number : 941000-05-1

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of specific enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : It can modulate the function of receptors linked to cancer cell proliferation and inflammatory responses.
  • Cell Cycle Arrest and Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by promoting cell cycle arrest.

Anticancer Activity

Recent studies have reported significant anticancer properties of this compound:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). Concentrations as low as 1 μM were effective in inhibiting cell proliferation and inducing apoptosis.
Cell LineIC50 (μM)Effect
A4311.5Apoptosis induction
A5492.0Cell cycle arrest
H12991.8Inhibition of migration

Anti-inflammatory Activity

In addition to its anticancer effects, this compound also exhibits anti-inflammatory properties:

  • Cytokine Production : It significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
CytokineControl (pg/mL)Treated (pg/mL)
IL-625075
TNF-α30090

Study 1: Dual Action Against Cancer and Inflammation

A study conducted by Zhang et al. (2024) explored the dual action of this compound on cancer cells and inflammatory pathways. The results indicated that treatment with this compound led to a marked decrease in tumor size in xenograft models while concurrently reducing systemic inflammation markers.

Study 2: Molecular Docking Studies

Molecular docking studies have revealed that the compound binds effectively to the active sites of target proteins involved in cancer progression, suggesting a strong potential for therapeutic applications in targeted cancer therapies.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-17-6-7-19(16-23(17)34(30,31)28-12-14-32-15-13-28)24(29)26-20-10-8-18(9-11-20)25-27-21-4-2-3-5-22(21)33-25/h2-11,16H,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTOPSBVNZMCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.